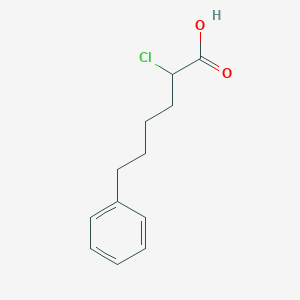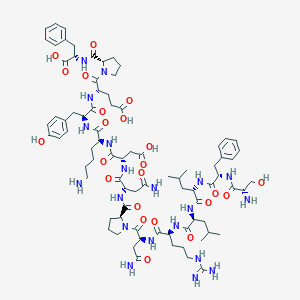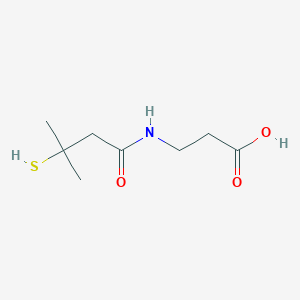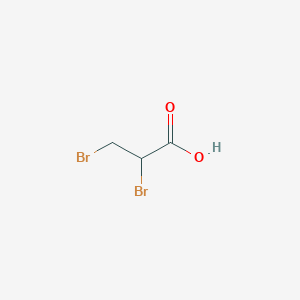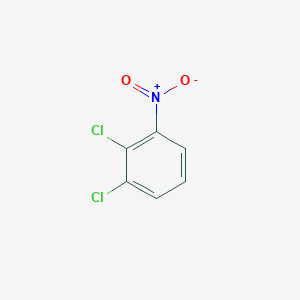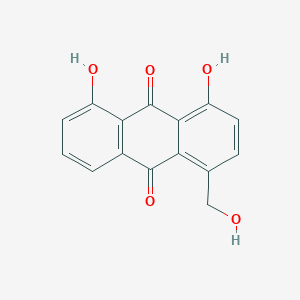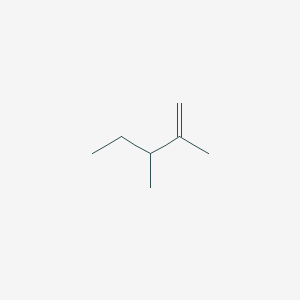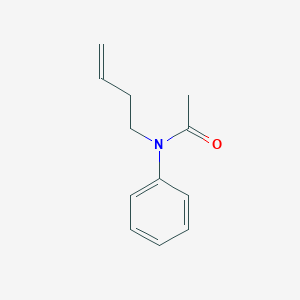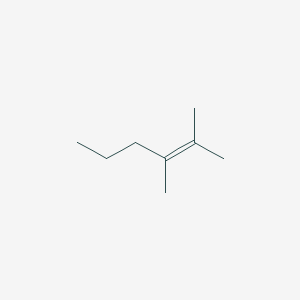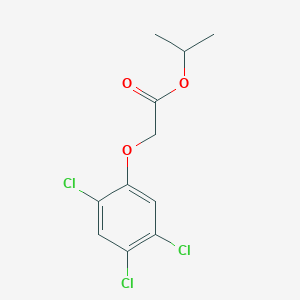
2,4,5-T 异丙酯
描述
2,4,5-T isopropyl ester, also known as isopropyl (2,4,5-trichlorophenoxy)acetate, is a chemical compound with the molecular formula C11H11Cl3O3 and a molecular weight of 297.562 g/mol . It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, which has been widely used as a herbicide.
科学研究应用
2,4,5-T isopropyl ester has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research has explored its effects on plant growth and development, given its origin as a herbicide.
Medicine: Studies have investigated its potential effects on human health and its role in environmental toxicity.
Industry: It has been used in the formulation of herbicides and other agricultural chemicals.
作用机制
Target of Action
The primary target of 2,4,5-T Isopropyl Ester, also known as 2,4,5-trichlorophenoxyacetic acid isopropyl ester , is the plant’s growth system. It acts as a synthetic auxin hormone , which are crucial for plant growth and development.
Mode of Action
2,4,5-T Isopropyl Ester mimics the action of natural auxin hormones in plants . By doing so, it disrupts the normal growth patterns of the plant, leading to abnormal cellular growth. This results in the deformation of leaves and other growth points in the plant .
Biochemical Pathways
It is known that the compound increases the plant’s production of ethylene , a plant hormone that regulates growth and development. This leads to abnormal cellular growth and eventually, tissue necrosis .
Pharmacokinetics
It is known that the compound is one of the more volatile esters of 2,4-d and will volatilize from surfaces such as foliage to which it is applied .
Result of Action
The primary result of the action of 2,4,5-T Isopropyl Ester is the deformation of leaves and other growth points in the plant, leading to eventual tissue necrosis and death . This makes it effective as a herbicide, particularly for the control of woody plants and broadleaf weeds .
Action Environment
The action, efficacy, and stability of 2,4,5-T Isopropyl Ester can be influenced by various environmental factors. For instance, its volatility means it can easily be carried away from the target area by wind, potentially affecting non-target plants . Additionally, the compound’s effectiveness can be increased in warmer environments due to the development of longer chain ester forms with lower volatility .
准备方法
The synthesis of 2,4,5-T isopropyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with isopropanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4,5-Trichlorophenoxyacetic acid+IsopropanolH2SO42,4,5-T isopropyl ester+Water
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
化学反应分析
2,4,5-T isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2,4,5-T isopropyl ester can hydrolyze to form 2,4,5-trichlorophenoxyacetic acid and isopropanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
2,4,5-T isopropyl ester can be compared with other ester derivatives of phenoxyacetic acids, such as:
2,4-D isopropyl ester: Similar in structure but with two chlorine atoms instead of three.
MCPA isopropyl ester: Contains a methyl group in addition to the chlorine atoms.
2,4,5-T butyl ester: Uses butanol instead of isopropanol for esterification.
The uniqueness of 2,4,5-T isopropyl ester lies in its specific combination of chlorine atoms and the isopropyl ester group, which influences its chemical properties and biological activity .
属性
IUPAC Name |
propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQLHGHMREHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041332 | |
| Record name | 2,4,5-T-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-78-7 | |
| Record name | 2,4,5-T Isopropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-isopropyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-T-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG70MZA02Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of low-temperature phosphorimetry in analyzing 2,4,5-T isopropyl ester?
A1: Low-temperature phosphorimetry is a highly sensitive analytical technique that enables the detection of trace amounts of certain compounds, including pesticides like 2,4,5-T isopropyl ester. This method relies on the compound's ability to emit light (phosphorescence) after being excited by light at low temperatures. The research paper demonstrates the successful development of a low-temperature phosphorimetric method capable of detecting 2,4,5-T isopropyl ester at concentrations as low as [0.5–60 p.p.m.] []. This level of sensitivity makes it a valuable tool for environmental monitoring and quality control of commercial formulations containing this pesticide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



